![molecular formula C6H4N4S3 B11764148 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile CAS No. 261781-02-6](/img/structure/B11764148.png)
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazole with cyanomethyl sulfide under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfur-containing heterocycles and substituted thiadiazoles .
Applications De Recherche Scientifique
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. Studies are ongoing to evaluate its efficacy and safety in various medical applications.
Mécanisme D'action
The mechanism of action of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms may interact with enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the presence of the cyanomethyl group may enhance its reactivity and binding affinity to certain biological targets .
Comparaison Avec Des Composés Similaires
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
2-({5-[(Methylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: This compound has a methylthio group instead of a cyanomethyl group, which may affect its reactivity and biological activity.
2-({5-[(Ethylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: The presence of an ethylthio group can lead to different chemical and biological properties compared to the cyanomethyl derivative.
2-({5-[(Phenylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: The phenylthio group introduces aromaticity, which can influence the compound’s stability and interactions with biological targets.
Propriétés
Numéro CAS |
261781-02-6 |
|---|---|
Formule moléculaire |
C6H4N4S3 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-[[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H4N4S3/c7-1-3-11-5-9-10-6(13-5)12-4-2-8/h3-4H2 |
Clé InChI |
LMKZOVOSHUCJBZ-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)SC1=NN=C(S1)SCC#N |
Solubilité |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


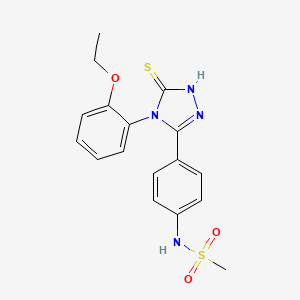

![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
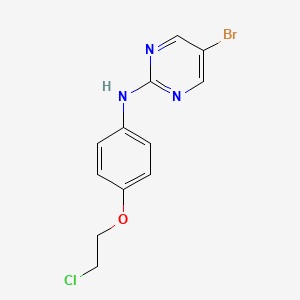
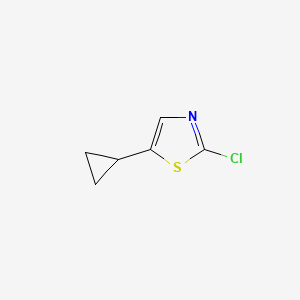
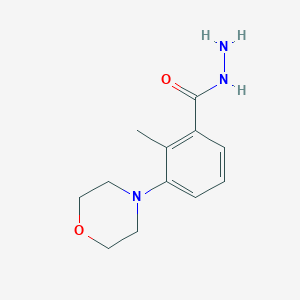
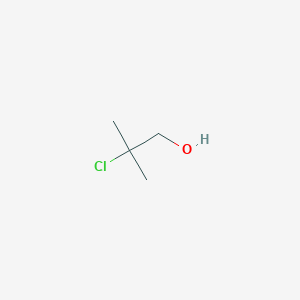
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
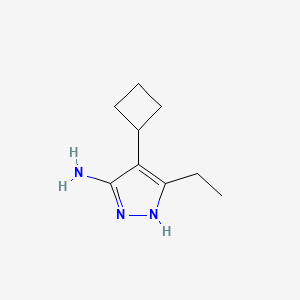
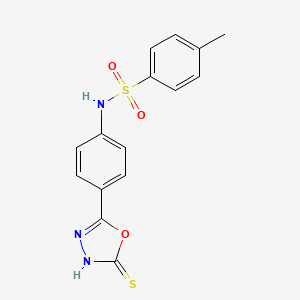
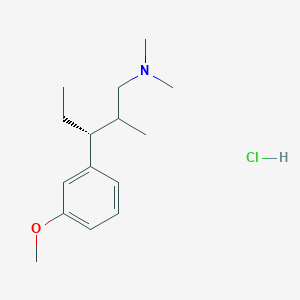
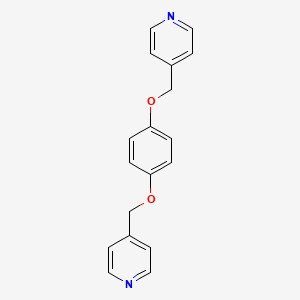
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
